Cas no 954070-44-1 (2-(2-{(4-bromophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one)

2-(2-{(4-bromophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
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- 2-(2-{(4-bromophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
- 954070-44-1
- 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone
- F2336-0457
- AKOS024641486
- 2-(2-{[(4-bromophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
- 2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-1-(2,3-dihydroindol-1-yl)ethanone
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- インチ: 1S/C20H17BrN2OS2/c21-16-7-5-14(6-8-16)12-25-20-22-17(13-26-20)11-19(24)23-10-9-15-3-1-2-4-18(15)23/h1-8,13H,9-12H2
- InChIKey: YEDMQGUSVHCVLS-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)CSC1=NC(=CS1)CC(N1C2C=CC=CC=2CC1)=O
計算された属性
- 精确分子量: 443.99657g/mol
- 同位素质量: 443.99657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 26
- 回転可能化学結合数: 5
- 複雑さ: 486
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5
- トポロジー分子極性表面積: 86.7Ų
2-(2-{(4-bromophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2336-0457-5mg |
2-(2-{[(4-bromophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one |
954070-44-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2336-0457-20μmol |
2-(2-{[(4-bromophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one |
954070-44-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2336-0457-10μmol |
2-(2-{[(4-bromophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one |
954070-44-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2336-0457-2mg |
2-(2-{[(4-bromophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one |
954070-44-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2336-0457-1mg |
2-(2-{[(4-bromophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one |
954070-44-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2336-0457-3mg |
2-(2-{[(4-bromophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one |
954070-44-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2336-0457-2μmol |
2-(2-{[(4-bromophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one |
954070-44-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2336-0457-10mg |
2-(2-{[(4-bromophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one |
954070-44-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2336-0457-15mg |
2-(2-{[(4-bromophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one |
954070-44-1 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2336-0457-40mg |
2-(2-{[(4-bromophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one |
954070-44-1 | 90%+ | 40mg |
$140.0 | 2023-05-16 |
2-(2-{(4-bromophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one 関連文献
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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2-(2-{(4-bromophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-oneに関する追加情報
Introduction to 2-(2-{(4-bromophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one (CAS No. 954070-44-1)
2-(2-{(4-bromophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one, with the CAS number 954070-44-1, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazoles and features a unique structural framework that includes a bromophenyl group, a thiazole ring, and an indole moiety. The combination of these functional groups endows the compound with a range of biological activities, making it a promising candidate for further research and development.
The structural complexity of 2-(2-{(4-bromophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one is crucial for its pharmacological properties. The bromophenyl group contributes to the compound's lipophilicity and enhances its ability to cross biological membranes. The thiazole ring, known for its bioisosteric properties, can mimic the behavior of other heterocyclic rings and improve the compound's binding affinity to specific protein targets. The indole moiety, a common scaffold in many bioactive molecules, provides additional structural diversity and can influence the compound's interactions with biological systems.
Recent studies have highlighted the potential of 2-(2-{(4-bromophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and anti-cancer activities. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. Additionally, preclinical studies have indicated that the compound may have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The mechanism of action of 2-(2-{(4-bromophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one is not yet fully understood, but preliminary findings suggest that it may act through multiple pathways. One proposed mechanism involves the modulation of inflammatory cytokines and chemokines, which are key mediators of inflammatory responses. Another potential mechanism is the inhibition of enzymes involved in cancer cell metabolism and proliferation, such as kinases and proteases. Further research is needed to elucidate these mechanisms and to optimize the compound for clinical applications.
The synthesis of 2-(2-{(4-bromophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one has been reported in several scientific publications. The most common synthetic route involves a multi-step process that includes the formation of the thiazole ring through a condensation reaction between 4-bromobenzaldehyde and thiourea, followed by alkylation with an appropriate bromide or chloride derivative. The indole moiety is then introduced via a coupling reaction with an indole derivative. This synthetic strategy allows for the preparation of the compound with high purity and yield, making it suitable for both research and industrial applications.
In terms of pharmacokinetics, preliminary data suggest that 2-(2-{(4-bromophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one has favorable properties for oral administration. It exhibits good solubility in aqueous solutions and has been shown to have moderate bioavailability in animal models. However, further studies are required to optimize its pharmacokinetic profile and to assess its safety and efficacy in humans.
The potential therapeutic applications of 2-(2-{(4-bromophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-1-(2,3-dihydro-1H-indol-1-y)ethanone are not limited to cancer and neurodegenerative diseases. Recent research has also explored its anti-inflammatory properties in conditions such as rheumatoid arthritis and inflammatory bowel disease (IBD). In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in immune cells. These findings suggest that it may have broad-spectrum anti-inflammatory effects that could be beneficial in treating a variety of inflammatory disorders.
In conclusion, 2-(2-{(4-bromophenyl)methylsulfanyl}-1,3-thiazol-4-y)-l)-(2,3-dihydro-lH-indo-l-y)ethanone (CAS No. 954070-------
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